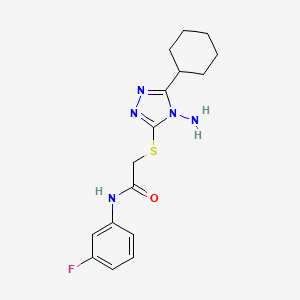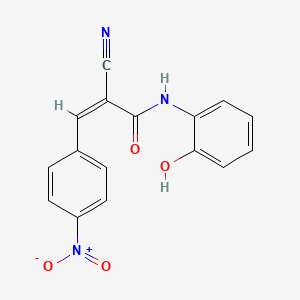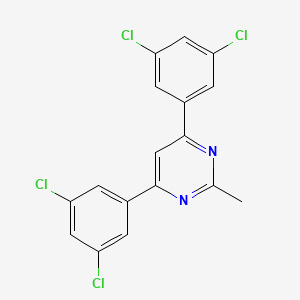![molecular formula C36H26N2O2 B2485606 N,N'-(ナフタレン-2,3-ジイル)ビス(([1,1'-ビフェニル]-4-カルボキサミド)) CAS No. 313480-85-2](/img/structure/B2485606.png)
N,N'-(ナフタレン-2,3-ジイル)ビス(([1,1'-ビフェニル]-4-カルボキサミド))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[1,1’-biphenyl]-4-amido}naphthalen-2-yl)-[1,1’-biphenyl]-4-carboxamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and biphenyl groups
科学的研究の応用
N-(3-{[1,1’-biphenyl]-4-amido}naphthalen-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,1’-biphenyl]-4-amido}naphthalen-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Amide: The initial step involves the reaction of 4-aminobiphenyl with a suitable carboxylic acid derivative to form the biphenyl amide.
Naphthalene Derivative Synthesis: The naphthalene derivative is synthesized separately, often through Friedel-Crafts acylation followed by reduction.
Coupling Reaction: The final step involves coupling the biphenyl amide with the naphthalene derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(3-{[1,1’-biphenyl]-4-amido}naphthalen-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
作用機序
The mechanism of action of N-(3-{[1,1’-biphenyl]-4-amido}naphthalen-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthylamine share structural similarities.
Biphenyl Derivatives: Compounds such as biphenyl-4-carboxylic acid and 4-aminobiphenyl are structurally related.
Uniqueness
N-(3-{[1,1’-biphenyl]-4-amido}naphthalen-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of naphthalene and biphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H26N2O2/c39-35(29-19-15-27(16-20-29)25-9-3-1-4-10-25)37-33-23-31-13-7-8-14-32(31)24-34(33)38-36(40)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-24H,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPUSEZFUKRBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
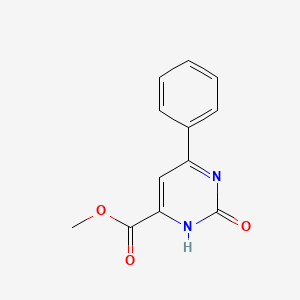
![N-{4-[(4-bromophenyl)sulfanyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2485524.png)
![6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2485525.png)
![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)
![N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2485530.png)
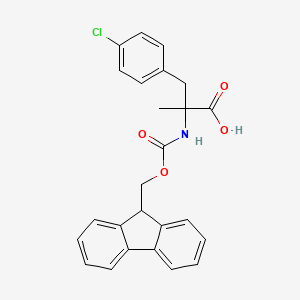
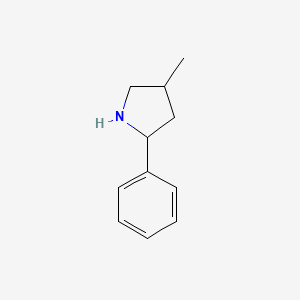
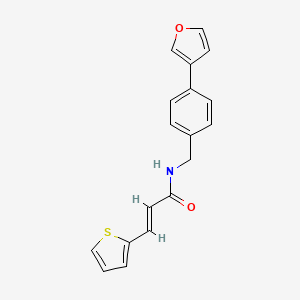
![N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2485536.png)
